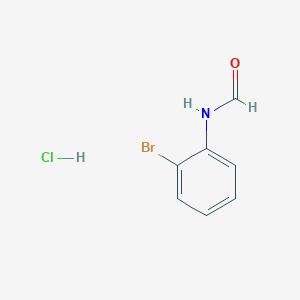
N-(2-Bromophenyl)formamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)formamide hydrochloride is an organic compound with the molecular formula C7H6BrNO·HCl. It is a derivative of formamide, where the formamide group is attached to a 2-bromophenyl ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)formamide hydrochloride typically involves the reaction of 2-bromoaniline with formic acid or its derivatives. One common method is the formylation of 2-bromoaniline using formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds as follows:
2-Bromoaniline+Formic AcidPOCl3N-(2-Bromophenyl)formamide
The resulting N-(2-Bromophenyl)formamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)formamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position of the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: N-(2-Azidophenyl)formamide, N-(2-Thiocyanatophenyl)formamide.
Reduction: 2-Bromoaniline.
Oxidation: 2-Bromobenzoic acid.
Scientific Research Applications
N-(2-Bromophenyl)formamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)formamide hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)formamide hydrochloride
- N-(2-Chlorophenyl)formamide hydrochloride
- N-(2-Fluorophenyl)formamide hydrochloride
Uniqueness
N
Properties
IUPAC Name |
N-(2-bromophenyl)formamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.ClH/c8-6-3-1-2-4-7(6)9-5-10;/h1-5H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVMTLUGOCESDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B8089684.png)
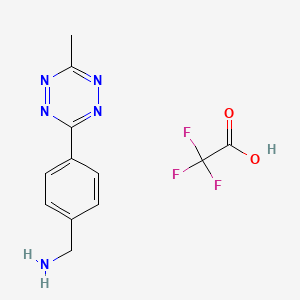
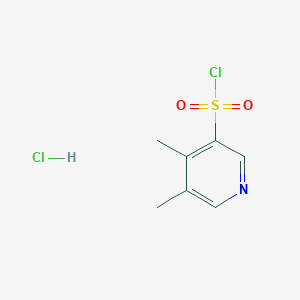

![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)
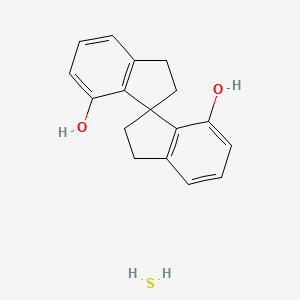
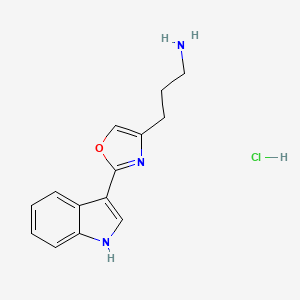
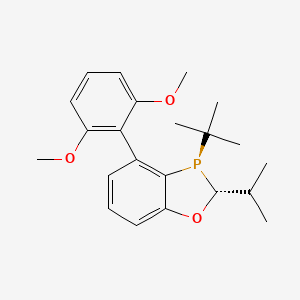
![(10S,11S)-11-tert-butyl-10-[(12S,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-11-phosphapentacyclo[11.6.2.26,9.02,7.016,20]tricosa-1(19),2,4,6,8,13(21),14,16(20),17,22-decaene](/img/structure/B8089742.png)
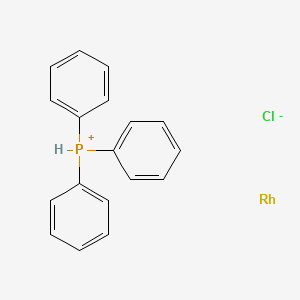
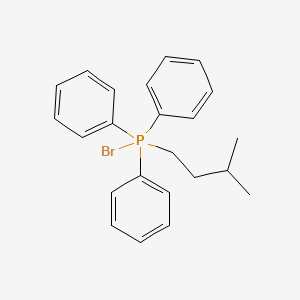
![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)
![ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B8089763.png)
